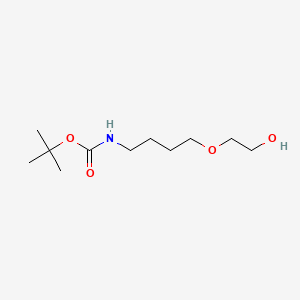

Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate

Description

Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate is a carbamate derivative featuring a tert-butyl protecting group and a butyl chain substituted with a 2-hydroxyethoxy moiety. This compound belongs to a broader class of tert-butyl carbamates, which are widely utilized in organic synthesis, particularly in peptide chemistry and drug development, due to their stability and ease of deprotection under acidic conditions . The 2-hydroxyethoxy group enhances hydrophilicity, making it valuable for modifying pharmacokinetic properties in drug candidates.

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethoxy)butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-6-4-5-8-15-9-7-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMLBUUFFSUIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable butyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(2-hydroxyethoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it suitable for the development of prodrugs that release active pharmaceutical ingredients under specific conditions .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, enhancing the mechanical properties and durability of the final products .

Mechanism of Action

The mechanism of action of tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can undergo hydrolysis to release the active amine and tert-butyl alcohol. The released amine can then interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group enhances the solubility and bioavailability of the compound, facilitating its transport and distribution within the biological system.

Comparison with Similar Compounds

Tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate

- Molecular Formula: C₉H₁₉NO₄

- Molecular Weight : 205.25 g/mol

- Key Features : Shorter carbon chain (ethyl vs. butyl) but retains the 2-hydroxyethoxy motif.

- Applications : Used as a precursor in the synthesis of complex spirocyclic compounds and kinase inhibitors. For example, it was coupled with fluorophenyl derivatives to generate drug candidates targeting infectious diseases .

- Synthesis : Achieved via hydrazine-mediated deprotection or palladium-catalyzed cross-coupling, with yields up to 80% .

Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

- Molecular Formula: C₁₁H₂₃NO₅

- Molecular Weight : 249.30 g/mol

- Key Features : Extended polyethylene glycol (PEG)-like chain improves solubility.

- Applications : Employed in antibody-drug conjugates (ADCs) and targeted therapies due to its biocompatibility .

Analogues with Varied Substituents

Tert-butyl (4-azidodimethylaminobutyl)carbamate

Tert-butyl (4-chlorophenethyl)carbamate

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Features : Aromatic chlorophenyl group enhances lipophilicity.

Functional Group Variations

Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate

Tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate

- Molecular Formula: C₁₆H₂₃NO₃S

- Molecular Weight : 309.42 g/mol

- Key Features : Aromatic methylthio group and ketone functionality.

- Applications : Precursor for synthesizing pyrrole derivatives via trichloroacetic acid-mediated cyclization .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) | Applications |

|---|---|---|---|---|---|

| Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate | C₁₁H₂₃NO₄ | 233.31 | 2-hydroxyethoxy, carbamate | N/A | Drug delivery, solubility modulation |

| Tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | C₉H₁₉NO₄ | 205.25 | 2-hydroxyethoxy, carbamate | 56–80 | Kinase inhibitors, ADCs |

| Tert-butyl (4-azidodimethylaminobutyl)carbamate | C₁₂H₂₅N₅O₂ | 283.36 | Azide, carbamate | 30–50 | Bioconjugation, click chemistry |

| Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate | C₉H₁₉NO₃S | 221.32 | Thioether, carbamate | 60–75 | Prodrugs, redox-sensitive systems |

Research Findings and Trends

- Synthetic Efficiency : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a preferred method for introducing aromatic or vinyl groups to tert-butyl carbamates, achieving yields >90% in optimized conditions .

- Emerging Applications : Hydroxyethoxy-substituted carbamates are gaining traction in ADC development, where their hydrophilicity improves tumor targeting and reduces off-target effects .

Biological Activity

Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H25NO3

Molecular Weight: 229.34 g/mol

CAS Number: 57561-39-4

The structure of this compound features a tert-butyl group attached to a carbamate functional group, which is further substituted with a hydroxyethoxy butyl chain. This unique configuration may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound has been investigated for its potential role in modulating cellular processes, which can include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Modulation: It may act as a modulator of receptor activity, affecting signal transduction pathways.

In Vitro Studies

-

Cell Viability and Proliferation:

- In vitro studies have shown that this compound can influence cell viability in various cell lines. For instance, it has been observed to promote cell proliferation in certain neuronal cultures while exhibiting protective effects against oxidative stress.

- Neuroprotective Effects:

- Oxidative Stress Reduction:

Case Studies

- Alzheimer's Disease Model:

In a scopolamine-induced model of Alzheimer's disease, treatment with this compound resulted in moderated levels of Aβ plaques as evidenced by Congo red staining. This suggests that the compound may hold promise as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

To understand the efficacy of this compound relative to other compounds, a comparison with similar carbamates was conducted:

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| M4 (Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | Neuroprotection via Aβ modulation | Reduced Aβ deposition and oxidative stress in astrocytes |

| Galantamine | Acetylcholinesterase inhibitor | Improved cognitive function in Alzheimer's models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.